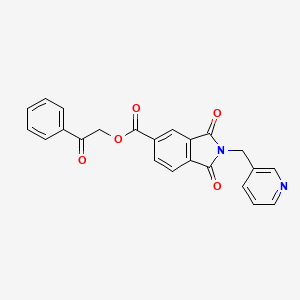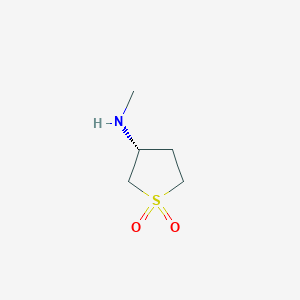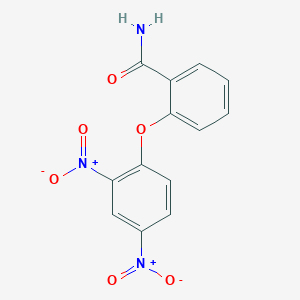![molecular formula C15H27NO B12474941 N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12474941.png)
N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is an organic compound with a unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its strained ring system and interesting chemical properties. The compound’s structure includes a heptane chain attached to a bicyclo[2.2.1]heptane ring, with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction, where a cyclohexene derivative reacts with a suitable dienophile.
Introduction of the heptane chain: The heptane chain can be introduced via a Grignard reaction or other alkylation methods.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines under appropriate conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, amines, alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and derivatives.
Scientific Research Applications
N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclo[2.2.1]heptane derivative without the heptane chain and carboxamide group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(bicyclo[2.2.1]heptan-2-yl)-2-(methylamino)acetamide: A related compound with a different substituent on the bicyclic ring.
Uniqueness
N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of a heptane chain, bicyclic ring, and carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H27NO |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-heptan-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H27NO/c1-3-4-5-6-11(2)16-15(17)14-10-12-7-8-13(14)9-12/h11-14H,3-10H2,1-2H3,(H,16,17) |
InChI Key |
MJESLEMCADFNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12474867.png)
![N-[4-(acetylamino)phenyl]-3-(azepan-1-ylsulfonyl)-4-methylbenzamide](/img/structure/B12474872.png)



![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12474891.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12474892.png)
![N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474894.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12474897.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474901.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474905.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12474906.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12474912.png)

